![molecular formula C13H25NO2 B1470330 4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid CAS No. 1547702-91-9](/img/structure/B1470330.png)

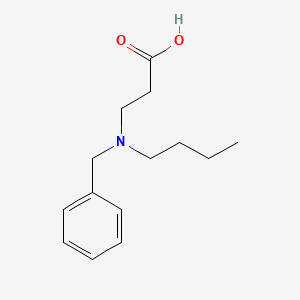

4-[Butyl(ethyl)amino]cyclohexane-1-carboxylic acid

Übersicht

Beschreibung

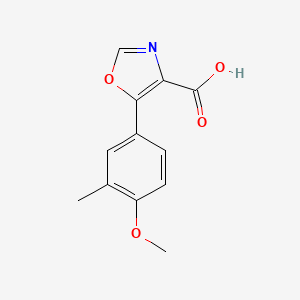

Cyclohexanecarboxylic acid is a cyclic hydrocarbon, meaning that the carbons of the molecule are arranged in the form of a ring . It only contains carbon-hydrogen bonds and carbon-carbon single bonds . The general formula for a cycloalkane is CnH2n .

Synthesis Analysis

The synthesis of cyclohexanecarboxylic acid derivatives often involves the use of a leaving group and the formation of a carbocation intermediate . For example, the preparation of cis- and trans-4-tert-butylcyclohexanecarboxylic acid has been reported .Molecular Structure Analysis

Cyclohexane, for example, has a ring structure that is known as the “chair” form . The cyclohexane molecule is constantly changing, with the atom on the left, which is currently pointing down, flipping up, and the atom on the right flipping down .Chemical Reactions Analysis

Cycloalkanes are significantly more reactive than expected because of the bond angles in the ring . The reverse of electrophilic addition is called E1 elimination .Physical And Chemical Properties Analysis

The general formula for a cyclohexane is CnH2n . The molecular weight of 4-tert-Butylcyclohexanecarboxylic acid is 184.28 . It is a solid with a melting point of 148 °C .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

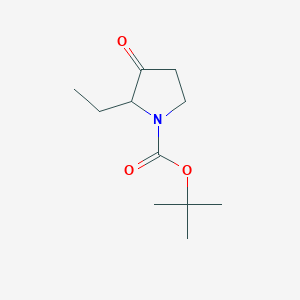

Research in polymer synthesis includes the development of hydrophilic aliphatic polyesters through the design, synthesis, and ring-opening polymerization of functional cyclic esters. The cyclic esters containing protected functional groups such as hydroxyl, bishydroxyl, amino, and carboxyl, were synthesized and further polymerized to produce materials with potential applications in biodegradable polymers and drug delivery systems (Trollsås et al., 2000).

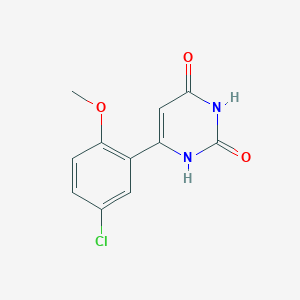

Medicinal Chemistry

In medicinal chemistry, the compound's derivatives have been utilized in the synthesis of functionalized cycloalkene skeletons with potential antiviral and antifibrinolytic activities. For instance, the ring-closing metathesis-based synthesis of a cyclohexene derivative showed potential as a precursor for antiviral drugs (Cong & Yao, 2006). Another study highlighted the synthesis of 3-substituted 1H-spiro[benzo[h]-quinazoline-5,1'-cycloheptane]-2,4(3H,6H)-diones, demonstrating antitumor and anti-monoamine oxidase activities, illustrating the compound's role in developing therapeutic agents (Markosyan et al., 2020).

Chemical Synthesis and Catalysis

The use of carboxylic acids and their ethyl esters as acyl donors in the kinetic resolution of primary amines at elevated temperatures has been explored, showing high enantioselectivity. This process is significant for producing enantiomerically pure compounds, which are crucial in drug development and synthesis of biologically active molecules (Nechab et al., 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[butyl(ethyl)amino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-3-5-10-14(4-2)12-8-6-11(7-9-12)13(15)16/h11-12H,3-10H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPTVMBSYTOWBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

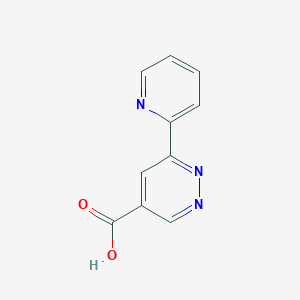

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile](/img/structure/B1470250.png)

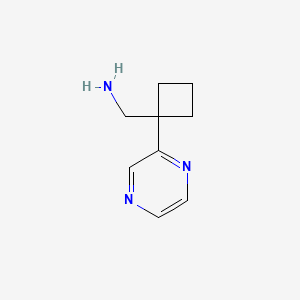

![(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine](/img/structure/B1470259.png)